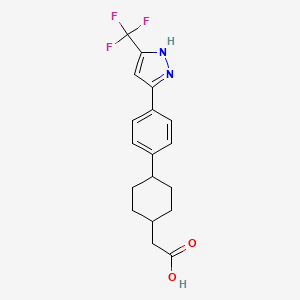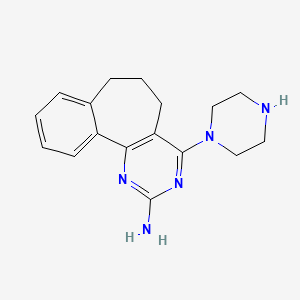
Acivicin
Descripción general
Descripción
Acivicin es un producto natural producido por la bacteria Streptomyces sviceus. Es conocido por sus diversas actividades biológicas, incluyendo propiedades anticancerígenas y antiparasitarias . This compound fue descubierto en 1972 y ha sido estudiado ampliamente por su posible aplicación como fármaco antitumoral . su aplicación clínica se vio limitada debido a la toxicidad inaceptable .
Aplicaciones Científicas De Investigación
Acivicin ha sido estudiado ampliamente por sus aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
Acivicin ejerce sus efectos inhibiendo la gamma-glutamil transferasa e interfiriendo con el metabolismo del glutamato . Inhibe la síntesis de enzimas dependientes del glutamato, lo que es potencialmente útil en el tratamiento de tumores sólidos . This compound se une al sitio catalítico de las aldehído deshidrogenasas, lo que lleva a la inhibición de su actividad y la consiguiente inhibición del crecimiento celular .
Análisis Bioquímico
Biochemical Properties
Acivicin is known to interfere with glutamate metabolism and inhibit glutamate-dependent synthesis of enzymes . It inhibits several glutamine-dependent amidotransferases, including CTP synthase, carbamoyl phosphate synthetase II, and XMP aminase, which are involved in purine and pyrimidine metabolism .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. In vitro studies confirmed the inactivation of several glutamine-dependent amidotransferases, leading to corresponding decreases in cellular CTP and GTP levels . This interference with glutamate metabolism and inhibition of enzyme synthesis potentially makes this compound helpful in the treatment of solid tumors .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It reacts according to an addition–elimination mechanism with nucleophilic serine or cysteine active sites by displacement of the chlorine atom . It also inhibits specific aldehyde dehydrogenases, particularly ALDH4A1, by binding to the catalytic site .
Metabolic Pathways
This compound is involved in several metabolic pathways. It inhibits several glutamine-dependent amidotransferases, which are involved in purine and pyrimidine metabolism . It also inhibits gamma-glutamyltranspeptidase, an enzyme that plays an important role in glutathione metabolism and in amino acid transport by cells .
Transport and Distribution
It’s suggested that the uptake of this compound might be mediated by the L-amino acid transport system .
Métodos De Preparación
Acivicin se sintetiza a través de un proceso de fermentación que involucra Streptomyces sviceus . La estructura principal de this compound incluye un motivo de 4-cloroisoxazol, que es electrófilo y reacciona con sitios activos de serina o cisteína nucleofílicos mediante el desplazamiento del átomo de cloro . Los métodos de producción industrial implican la optimización de las condiciones de fermentación para maximizar el rendimiento y la pureza .
Análisis De Reacciones Químicas
Acivicin se somete a varios tipos de reacciones químicas, que incluyen:
Reacciones de Sustitución: El átomo de cloro en el motivo de 4-cloroisoxazol puede ser desplazado por nucleófilos como la serina o la cisteína.
Reacciones de Inhibición: This compound inhibe varias amidotransferasas dependientes de glutamina, incluidas la sintetasa de CTP, la sintetasa de carbamoil fosfato II y la aminasa de XMP.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen nucleófilos como la serina y la cisteína, y las reacciones generalmente ocurren bajo condiciones fisiológicas . Los principales productos formados a partir de estas reacciones son las enzimas inhibidas y el átomo de cloro desplazado correspondiente .
Comparación Con Compuestos Similares
Acivicin es único debido a su motivo de 4-cloroisoxazol y su capacidad para inhibir múltiples amidotransferasas dependientes de glutamina . Compuestos similares incluyen:
Ácido Iboténico: Un agente neurotóxico con una relación estructural con this compound.
Muscimol: Otro agente neurotóxico relacionado con this compound.
Sondas de 4-Bromo-Isoxazol: Estos compuestos tienen una estructura principal similar a this compound y muestran una preferencia por reaccionar con la cisteína del sitio activo de las aldehído deshidrogenasas.
La singularidad de this compound radica en su amplio espectro de actividades biológicas y su capacidad para inhibir múltiples enzimas involucradas en el metabolismo de purinas y pirimidinas .
Propiedades
IUPAC Name |
(2S)-2-amino-2-[(5S)-3-chloro-4,5-dihydro-1,2-oxazol-5-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClN2O3/c6-3-1-2(11-8-3)4(7)5(9)10/h2,4H,1,7H2,(H,9,10)/t2-,4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAWIHIJWNYOLBE-OKKQSCSOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1Cl)C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](ON=C1Cl)[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0046010 | |
| Record name | Acivicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Water 17.9 - 18.2 (mg/mL), 0.1 M Citrate buffer pH 4.3 17.1 - 25.7 (mg/mL), 0.1 M Borate buffer pH 9.0 8.7 - 13.0 (mg/mL), 0.1 N HCl 31 - 35 (mg/mL), 0.1 N NaOH 34.4 - 36.8 (mg/mL), 95% Ethanol 0.8 (mg/mL), 10% Ethanol 8.2 - 16.4 (mg/mL), Methanol 0.8 (mg/mL), Chloroform 0.9 (mg/mL) | |
| Record name | ACIVICIN | |
| Source | NCI Investigational Drugs | |
| URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/163501%20(1992).txt | |
| Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
42228-92-2 | |
| Record name | Acivicin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42228-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acivicin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042228922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | acivicin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163501 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acivicin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0046010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ACIVICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0X60K76I6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-[8-(2,1,3-Benzoxadiazol-5-yl)-1,7-naphthyridin-6-yl]benzoic acid](/img/structure/B1666464.png)








